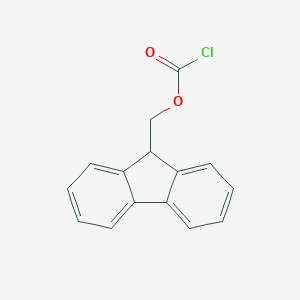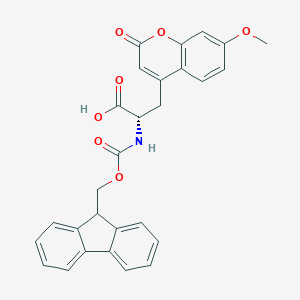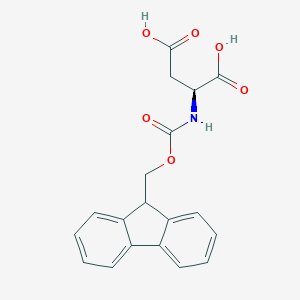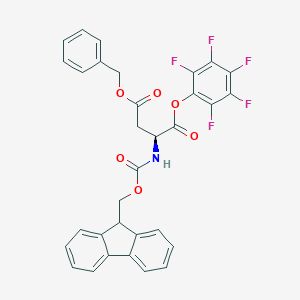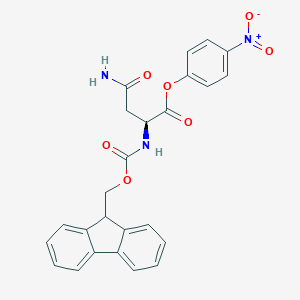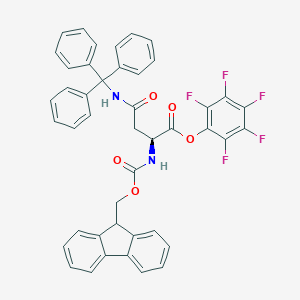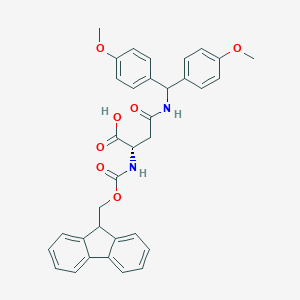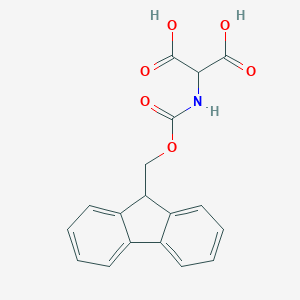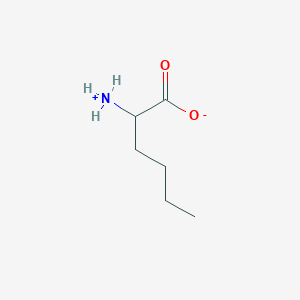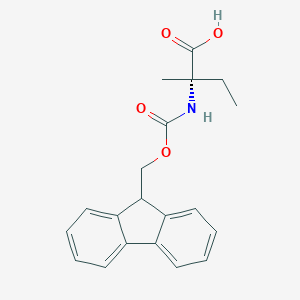
1-(Fmoc-amino)cyclohexanecarboxylic acid
Overview
Description
1-(Fmoc-amino)cyclohexanecarboxylic acid is a synthetic compound widely used in organic synthesis, pharmaceuticals, and agrochemicals. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group on a cyclohexane ring, which is further connected to a carboxylic acid group. This compound is particularly significant in peptide synthesis due to its role as a building block for creating complex peptide structures .
Mechanism of Action
Target of Action
It’s noted that this compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals industry .
Mode of Action
It’s known to be used in peptide synthesis , which suggests it may interact with other molecules to form peptides in a biochemical context.
Pharmacokinetics
It’s worth noting that the compound is insoluble in water , which could impact its bioavailability and distribution in a biological system.
Result of Action
Given its role in peptide synthesis , it can be inferred that it may contribute to the production of biologically active peptides, influencing various cellular processes.
Action Environment
It’s recommended to store the compound in a cool place, tightly closed in a dry and well-ventilated place, away from strong oxidizing agents . This suggests that environmental conditions such as temperature, humidity, and exposure to certain chemicals can affect the stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Fmoc-amino)cyclohexanecarboxylic acid is typically synthesized through a multi-step process involving the protection of the amino group with the Fmoc group. The general synthetic route includes:
Protection of the Amino Group: The amino group on cyclohexanecarboxylic acid is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
Purification: The resulting product is purified through recrystallization or chromatography to obtain high purity this compound
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the protection reaction under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(Fmoc-amino)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine, yielding the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptide fragments using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Substitution Reactions: The carboxylic acid group can be converted to esters or amides through reactions with alcohols or amines
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.
Coupling: DCC or DIC in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Substitution: Alcohols or amines in the presence of coupling agents
Major Products:
Deprotected Amino Acid: Free amino group after Fmoc removal.
Peptide Chains: Extended peptide sequences through coupling reactions.
Esters and Amides: Formed through substitution reactions
Scientific Research Applications
1-(Fmoc-amino)cyclohexanecarboxylic acid has diverse applications in scientific research:
Peptide Synthesis: Used as a building block in solid-phase peptide synthesis to create complex peptides and proteins.
Pharmaceuticals: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of peptide-based drugs.
Agrochemicals: Utilized in the synthesis of agrochemical products for crop protection and enhancement
Comparison with Similar Compounds
1-(Fmoc-amino)cyclopentanecarboxylic acid: Similar structure with a cyclopentane ring instead of cyclohexane.
1-(Fmoc-amino)cycloheptanecarboxylic acid: Similar structure with a cycloheptane ring.
Fmoc-protected amino acids: General class of compounds with Fmoc-protected amino groups
Uniqueness: 1-(Fmoc-amino)cyclohexanecarboxylic acid is unique due to its specific ring size, which can influence the conformational properties of the resulting peptides. The cyclohexane ring provides a distinct steric environment that can affect the folding and stability of peptide structures .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-20(25)22(12-6-1-7-13-22)23-21(26)27-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,1,6-7,12-14H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIVAWBKUQJNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373232 | |
| Record name | 1-(Fmoc-amino)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162648-54-6 | |
| Record name | 1-[(Fmoc)amino]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162648-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Fmoc-amino)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
